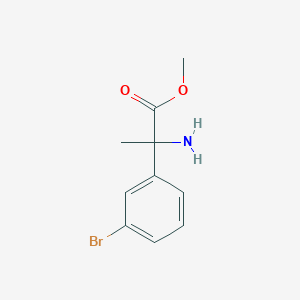

Methyl 2-amino-2-(3-bromophenyl)propanoate

Description

Methyl 2-amino-2-(3-bromophenyl)propanoate (CAS: 1184629-78-4) is a brominated aromatic compound with the molecular formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol . Its structure features a methyl ester group, an amino group, and a 3-bromophenyl substituent attached to a central carbon atom (SMILES: CC(C1=CC(=CC=C1)Br)(C(=O)OC)N) . This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive amino and ester functionalities, which enable diverse derivatization pathways .

Properties

IUPAC Name |

methyl 2-amino-2-(3-bromophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14-2)7-4-3-5-8(11)6-7/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLKKJBRKIWUQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679100 | |

| Record name | Methyl 2-amino-2-(3-bromophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183581-39-6 | |

| Record name | Methyl 2-amino-2-(3-bromophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(3-bromophenyl)alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(3-bromophenyl)propanoate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-bromobenzaldehyde.

Formation of Intermediate: The 3-bromobenzaldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form 3-bromo-β-nitrostyrene.

Reduction: The nitro group in 3-bromo-β-nitrostyrene is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Esterification: The resulting 3-bromo-β-amino styrene is then esterified with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxo derivatives.

Reduction: The compound can be reduced to form various derivatives, such as the reduction of the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-amino-2-(3-bromophenyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-bromophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 2-amino-2-(3-bromophenyl)propanoate vs. Methyl (2R,3R)-3-(((benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate ()

- Key Differences :

- The compound in includes additional fluorine and benzyloxycarbonyl (Cbz) groups , increasing steric hindrance and altering reactivity.

- The bromine substituent is positioned at the 4-bromobenzyl group rather than the 3-bromophenyl ring in the target compound.

- Molecular weight (500.35 g/mol ) is significantly higher due to the expanded structure .

This compound vs. Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate ()

- Key Differences: Ester group: Ethyl vs. methyl ester, influencing solubility and hydrolysis kinetics.

Physical and Chemical Properties

- Crystallography: The compound in crystallizes in a monoclinic system (P2₁) with cell parameters a = 5.4181 Å, b = 8.126 Å, and c = 26.305 Å , whereas 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid () has a refined crystal structure with a data-to-parameter ratio of 16.5 .

Target Compound :

Related Compounds :

- 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid: Prepared by hydrolyzing its methyl ester derivative using KOH in methanol/acetone (yield: 41%) .

- Heterocyclic Derivatives (): Synthesized via PPA-catalyzed cyclization of enamino esters at 130–140°C, yielding oxazoloquinolines and imidazolecarboxylates .

Biological Activity

Methyl 2-amino-2-(3-bromophenyl)propanoate, a chiral compound with the molecular formula C10H12BrNO2 and a molecular weight of approximately 258.11 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, a bromophenyl moiety, and a methyl ester group. Its unique structure facilitates diverse interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions. The presence of bromine enhances its reactivity and potential binding affinity to various receptors and enzymes.

The biological activity of this compound is attributed to several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with specific biological molecules, influencing their activity.

- Halogen Bonding : The bromine atom participates in halogen bonding, which can enhance the compound's binding affinity to target proteins.

- Modulation of Enzyme Activity : The compound has been shown to interact with enzymes, potentially altering their catalytic activity.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit monoamine uptake and other enzymatic activities. For instance, it has shown promise in inhibiting dopamine (DA), norepinephrine (NE), and serotonin (5HT) uptake in vitro .

- Receptor Binding : It interacts with nicotinic acetylcholine receptors (nAChRs), demonstrating significant antagonistic properties against α4β2-nAChR subtypes . This interaction is crucial for exploring its potential as a therapeutic agent in treating neurological disorders.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique characteristics of compounds related to this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Brominated phenyl at position 3 | Potential for enzyme inhibition and receptor binding |

| Methyl 2-amino-2-(4-bromophenyl)propanoate | Brominated phenyl at position 4 | Variability in pharmacological effects due to different positioning |

| Methyl 2-amino-2-(2-bromophenyl)propanoate | Brominated phenyl at position 2 | Different reactivity profiles affecting biological activity |

Case Studies and Research Findings

- In Vitro Studies : Several studies have demonstrated that this compound effectively inhibits monoamine transporters, which are critical in regulating neurotransmitter levels in the brain. For example, one study reported that the compound was significantly more potent than its analogs in inhibiting DA uptake .

- In Vivo Studies : In animal models, the compound has shown potential neuroprotective effects by modulating receptor activity associated with pain and anxiety responses. Its ability to antagonize nicotine-induced effects suggests possible applications in addiction therapy.

- Pharmacological Applications : Ongoing research is exploring the use of this compound as a lead structure for developing new therapeutic agents targeting neurological conditions such as depression and anxiety disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.